Hemiphroside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

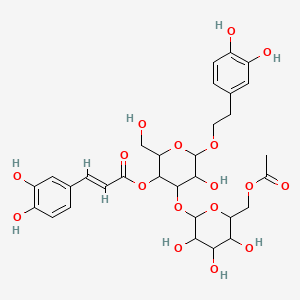

Molecular Formula |

C31H38O17 |

|---|---|

Molecular Weight |

682.6 g/mol |

IUPAC Name |

[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H38O17/c1-14(33)44-13-22-24(39)25(40)26(41)31(46-22)48-29-27(42)30(43-9-8-16-3-6-18(35)20(37)11-16)45-21(12-32)28(29)47-23(38)7-4-15-2-5-17(34)19(36)10-15/h2-7,10-11,21-22,24-32,34-37,39-42H,8-9,12-13H2,1H3/b7-4+ |

InChI Key |

MMSLLYRTBSZHLL-QPJJXVBHSA-N |

Isomeric SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phenylethanoid Glycosides from Hemiphragma heterophyllum

A Note on Hemiphroside B: Extensive literature searches did not yield specific information on a compound designated "this compound" isolated from Hemiphragma heterophyllum. Scientific publications have detailed the presence of other phenylethanoid glycosides (PhGs), such as Hemiphroside A and Hemiphroside C, within this plant species. Therefore, this guide will focus on the broader class of phenylethanoid glycosides found in Hemiphragma heterophyllum and related compounds, providing a comprehensive overview of their extraction, biological activities, and mechanisms of action.

Introduction to Phenylethanoid Glycosides from Hemiphragma heterophyllum

Hemiphragma heterophyllum, a perennial herb belonging to the Plantaginaceae family, is a source of various bioactive secondary metabolites. Among these, phenylethanoid glycosides (PhGs) are a significant class of water-soluble compounds. These molecules are characterized by a C6-C2 phenylethyl alcohol core structure linked to a β-glucopyranose, which is often further substituted with other sugar moieties and acylated with phenylpropanoid derivatives like caffeic acid or ferulic acid. PhGs from various plant sources are known for their wide range of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and antibacterial activities.[1][2]

Extraction, Isolation, and Structural Elucidation

The isolation of phenylethanoid glycosides from Hemiphragma heterophyllum and related species typically involves a multi-step process beginning with the extraction from dried plant material, followed by chromatographic purification.

General Experimental Protocol for Isolation

A representative workflow for the isolation of PhGs is outlined below. This protocol is a composite based on methodologies reported for similar compounds from related plant sources.

Experimental Workflow for PhG Isolation

Caption: General workflow for the extraction, isolation, and structural elucidation of phenylethanoid glycosides.

Detailed Methodologies:

-

Extraction and Partitioning:

-

Dried, powdered whole plants of Hemiphragma heterophyllum are typically extracted with a polar solvent like methanol or ethanol at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure.

-

The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Phenylethanoid glycosides, being polar, are generally enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to various chromatographic techniques for the separation of individual compounds.

-

Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing PhGs are further purified using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a mobile phase typically consisting of a water-acetonitrile or water-methanol gradient.[3]

-

-

Structural Elucidation:

-

The structures of the isolated pure compounds are determined using spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Quantitative Analysis

High-performance liquid chromatography coupled with an ultraviolet (UV) detector is a common method for the quantitative analysis of phenylethanoid glycosides in plant extracts.[4]

HPLC-UV Method for Quantification

-

Chromatographic System: An Agilent 1260 liquid chromatography system or similar, equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, combining an acidified aqueous phase (e.g., 0.01% phosphoric acid in water) and an organic phase (e.g., acetonitrile).

-

Detection Wavelength: Phenylethanoid glycosides exhibit characteristic UV absorbance, often monitored around 330-334 nm.[4]

-

Quantification: The concentration of individual PhGs is determined by comparing the peak areas from the sample chromatogram to a calibration curve generated using pure standards.

Biological Activities and Signaling Pathways

Phenylethanoid glycosides, including those structurally similar to compounds found in Hemiphragma heterophyllum like acteoside (verbascoside), exhibit significant anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Acteoside has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways.[5][6]

Table 1: Anti-inflammatory Effects of Acteoside

| Parameter | Cell/Animal Model | Effect of Acteoside | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW264.7 macrophages | Significant reduction in production | [5] |

| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Significant reduction | [5] |

| NF-κB Signaling Pathway | LPS-stimulated RAW264.7 macrophages | Inhibition of p65 phosphorylation and nuclear translocation | [5] |

| JAK/STAT Signaling Pathway | IL-1β-stimulated primary chondrocytes | Inhibition of JAK/STAT activation | [7] |

| MAPKs (p38, ERK, JNK) | IL-1β-stimulated primary rat chondrocytes | Suppression of phosphorylation | [6] |

Signaling Pathway for Anti-inflammatory Action of Acteoside

Caption: Acteoside inhibits LPS-induced inflammation by targeting the PI3K/AKT, p38 MAPK, and NF-κB signaling pathways.

Neuroprotective Effects

PhGs have demonstrated protective effects against oxidative stress-induced neuronal cell death, a key factor in neurodegenerative diseases.[8][9]

Table 2: Neuroprotective Effects of Phenylethanoid Glycosides

| Compound(s) | Cell Model | Insult | Neuroprotective Effect | Reference |

| Acteoside, Isoacteoside, Echinacoside, Salidroside | PC12 cells | H₂O₂ | Attenuated cytotoxicity, reduced ROS, increased SOD activity | [8] |

| Acteoside | PC12 cells | Aβ₂₅₋₃₅ | Attenuated neurotoxicity via induction of HO-1 | [9] |

| Echinacoside | PC12 cells | H₂O₂ | Reduced apoptosis by decreasing the Bax/Bcl-2 ratio | [9] |

Signaling Pathway for Neuroprotection by PhGs

Caption: Phenylethanoid glycosides exert neuroprotection by activating the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes.[8]

Conclusion

While specific data on this compound remains elusive, the class of phenylethanoid glycosides present in Hemiphragma heterophyllum represents a promising area for pharmacological research. The established anti-inflammatory and neuroprotective activities of related compounds like acteoside, coupled with well-defined mechanisms of action involving key cellular signaling pathways, highlight the therapeutic potential of these natural products. Further investigation into the complete phytochemical profile of Hemiphragma heterophyllum may yet reveal novel compounds and expand our understanding of its medicinal properties.

References

- 1. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Isolation and characterization of phenylethanoid glycosides from Clerodendron bungei] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acteoside Counteracts Interleukin-1β-Induced Catabolic Processes through the Modulation of Mitogen-Activated Protein Kinases and the NFκB Cellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acteoside inhibits inflammatory response via JAK/STAT signaling pathway in osteoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics [mdpi.com]

Unveiling the Spectroscopic Signature of Hemiphroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Hemiphroside B, a naturally occurring iridoid glycoside. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of the logical workflow for its characterization.

Spectroscopic Data of this compound

The structural elucidation of this compound, isolated from the plant Hemiphragma heterophyllum, has been determined through comprehensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and mass spectrometry are summarized below for clarity and comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded in a solution of CD₃OD. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signals.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.18 | d | 9.5 |

| 3 | 5.99 | s | |

| 4 | 3.14 | m | |

| 5 | 2.55 | m | |

| 6α | 2.15 | m | |

| 6β | 1.95 | m | |

| 7α | 1.80 | m | |

| 7β | 1.65 | m | |

| 8 | 2.10 | m | |

| 9 | 2.85 | m | |

| 10 | 1.15 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.25 | t | 8.5 |

| 3' | 3.40 | t | 8.5 |

| 4' | 3.30 | t | 8.5 |

| 5' | 3.45 | m | |

| 6'a | 3.90 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δ (ppm) |

| 1 | 95.8 |

| 3 | 129.4 |

| 4 | 142.1 |

| 5 | 40.2 |

| 6 | 26.5 |

| 7 | 31.8 |

| 8 | 48.2 |

| 9 | 52.5 |

| 10 | 14.1 |

| 11 | 170.5 |

| 1' | 100.2 |

| 2' | 74.8 |

| 3' | 78.0 |

| 4' | 71.6 |

| 5' | 78.2 |

| 6' | 62.8 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition and exact mass of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Formula | Calculated m/z |

| HR-FABMS | Positive | 413.1685 [M+Na]⁺ | C₁₇H₂₆O₁₀Na | 413.1686 |

Experimental Protocols

The acquisition of the spectroscopic data for this compound followed standardized and rigorous experimental procedures to ensure accuracy and reproducibility.

NMR Spectroscopy

¹H NMR and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts were referenced to the residual solvent signals at δ 3.30 for ¹H and δ 49.0 for ¹³C. Standard pulse sequences were used to obtain ¹H, ¹³C, and correlation spectra (COSY, HMQC, HMBC).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-SX 102A mass spectrometer. The sample was mixed with a glycerol (B35011) matrix and ionized using a beam of fast atoms.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound involves a logical sequence of extraction, isolation, and spectroscopic analysis. The following diagram illustrates this general workflow.

Caption: General workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. Researchers can utilize this information for identification, purity assessment, and as a basis for further investigation into its biological activities and potential therapeutic applications.

Unraveling the Molecular Architecture: A Technical Guide to the Biosynthesis of Hemiphroside B

For Immediate Release

Shanghai, China – December 3, 2025 – For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of natural products is paramount for harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the biosynthesis of Hemiphroside B, a complex phenylpropanoid glycoside. Drawing upon established knowledge of phenylethanoid glycoside (PhG) biosynthesis, this document outlines the probable enzymatic steps, precursor molecules, and key intermediates involved in the formation of this compound.

This compound, with a chemical formula of C31H38O17, is classified as a phenylpropanoid glycoside. Its biosynthesis is a complex process involving the convergence of several major metabolic pathways within the plant cell. The core structure is assembled from precursors derived from the shikimic acid and phenylpropanoid pathways, followed by a series of glycosylation and acylation events. While the complete de novo biosynthesis of this compound has not been fully elucidated in a single study, a comprehensive pathway can be proposed based on the well-characterized biosynthesis of related PhGs, such as verbascoside.

The Core Biosynthetic Framework

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Phenylethanoid Aglycone: This stage begins with the amino acids L-phenylalanine and L-tyrosine, products of the shikimic acid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and decarboxylation, leads to the formation of the key intermediate, hydroxytyrosol.

-

Synthesis of the Hydroxycinnamic Acid Moiety: Concurrently, the phenylpropanoid pathway converts L-phenylalanine into cinnamic acid and its hydroxylated derivatives, such as p-coumaric acid and caffeic acid. These are then activated to their corresponding CoA-esters, for example, caffeoyl-CoA, which serve as acyl donors.

-

Stepwise Glycosylation and Acylation: The central glucose moiety is attached to the phenylethanoid aglycone, followed by the addition of other sugar units and acylation with the hydroxycinnamic acid derivative. The specific order and regioselectivity of these steps are critical in determining the final structure of this compound.

Below is a visual representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Insights into Phenylpropanoid Glycoside Biosynthesis

The efficiency of the biosynthetic pathway is dependent on the kinetic properties of the involved enzymes and the cellular concentrations of intermediates. The following table summarizes representative quantitative data for key enzyme families involved in the biosynthesis of related PhGs.

| Enzyme Family | Abbreviation | Substrate(s) | Product(s) | Km (µM) | Vmax/kcat | Source Organism |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic acid, NH3 | 25 - 300 | Varies | Various plants |

| Cinnamate-4-Hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | 5 - 50 | Varies | Various plants |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | 10 - 200 | Varies | Various plants |

| Tyrosine Decarboxylase | TyrDC | L-Tyrosine | Tyramine, CO2 | 100 - 500 | Varies | Various plants |

| UDP-Glycosyltransferase | UGT | Aglycone, UDP-Sugar | Glycoside, UDP | 50 - 1000 | Varies | Various plants |

| Acyltransferase | AT | Acyl-CoA, Acceptor | Acylated product, CoA | 20 - 400 | Varies | Various plants |

Note: The presented data are ranges compiled from studies on various plant species and are intended to be representative. Specific values for the enzymes in Lagotis integra are not yet available.

Key Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and in vitro Enzyme Assays

This protocol is fundamental for characterizing the function of candidate enzymes identified through transcriptomic studies.

Objective: To confirm the catalytic activity of a putative biosynthetic enzyme.

Workflow:

Caption: Experimental workflow for enzyme characterization.

Methodology:

-

Gene Cloning: The open reading frame of the candidate gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES2 for yeast).

-

Heterologous Expression: The expression vector is transformed into the expression host. Protein expression is induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Protein Purification: Cells are lysed, and the recombinant protein is purified, often using an affinity tag (e.g., His-tag) and chromatography.

-

Enzyme Assay: The purified enzyme is incubated with the putative substrate(s) in a suitable buffer. Co-factors such as NAD(P)H, ATP, or divalent cations are added as required.

-

Product Identification: The reaction mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify and quantify the product.

Isotope Labeling Studies

This method is crucial for tracing the incorporation of precursors into the final natural product within the plant.

Objective: To identify the metabolic precursors of this compound.

Methodology:

-

Precursor Administration: A stable isotope-labeled precursor (e.g., ¹³C-phenylalanine, ¹⁵N-tyrosine) is fed to the plant tissue (Lagotis integra) or cell culture.

-

Incubation: The tissue is incubated for a defined period to allow for the metabolism and incorporation of the labeled precursor.

-

Metabolite Extraction: The plant material is harvested, and metabolites are extracted using a suitable solvent system.

-

Analysis: The extract is analyzed by Mass Spectrometry (MS) or NMR to detect the incorporation of the isotopic label into this compound. The position of the label can provide detailed insights into the biosynthetic route.

Future Directions

The proposed biosynthetic pathway for this compound provides a solid foundation for further investigation. Future research should focus on the isolation and characterization of the specific enzymes from Lagotis integra to confirm their roles in the pathway. This will not only deepen our understanding of the biosynthesis of this complex molecule but also open avenues for its biotechnological production through metabolic engineering in microbial or plant-based systems.

Hemiphroside B: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemiphroside B, a phenylpropanoid glycoside, is a naturally occurring compound found within specific plant families. This technical guide provides a comprehensive overview of its known botanical sources, distribution within plant tissues, and methodologies for its extraction and analysis. While quantitative data on this compound remains limited in publicly accessible literature, this document consolidates the current knowledge to support further research and development efforts.

Natural Occurrence and Botanical Distribution

This compound has been identified in plants belonging to the Scrophulariaceae family. The primary documented sources are:

-

Hemiphragma heterophyllum Wall.: This species is a confirmed source of this compound, along with other related phenylpropanoid glycosides.

-

Lagotis integra : This plant is also known to contain this compound.

While these species are the only confirmed sources to date, it is plausible that this compound may be present in other related species within the Scrophulariaceae family, warranting broader phytochemical screening of this plant family.

Table 1: Documented Botanical Sources of this compound

| Plant Species | Plant Family |

| Hemiphragma heterophyllum Wall. | Scrophulariaceae |

| Lagotis integra | Scrophulariaceae |

Currently, there is a lack of specific quantitative data in published literature regarding the concentration or yield of this compound from these botanical sources. Further research is required to determine the abundance of this compound in various plant parts (e.g., leaves, stems, roots) and to identify optimal harvest times and conditions.

Experimental Protocols

Although a specific, validated protocol for the extraction and quantification of this compound is not available in the current body of scientific literature, a general methodology for the isolation of phenylpropanoid glycosides from plant material can be adapted. The following protocol is a composite based on standard practices for this class of compounds.

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of phenylpropanoid glycosides like this compound from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodological Steps

-

Plant Material Preparation:

-

Collect fresh aerial parts of the source plant (e.g., Hemiphragma heterophyllum).

-

Shade-dry the plant material to a constant weight.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered plant material with a suitable solvent, typically methanol or ethanol, at room temperature.

-

The extraction can be carried out using maceration or a Soxhlet apparatus.

-

Filter the resulting extract to remove solid plant debris.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Phenylpropanoid glycosides are typically enriched in the more polar fractions, such as ethyl acetate and n-butanol.

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on a silica (B1680970) gel stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Pool fractions containing the compound of interest.

-

For final purification to a high degree of purity, utilize preparative High-Performance Liquid Chromatography (HPLC).

-

Analytical Quantification (Hypothetical HPLC-UV Method)

A validated HPLC-UV method would be essential for the accurate quantification of this compound. The following outlines the key parameters for such a method, which would require empirical optimization.

Table 2: Hypothetical HPLC-UV Parameters for this compound Quantification

| Parameter | Suggested Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

| Detection | UV spectrophotometer at a wavelength determined by the UV absorption maximum of this compound |

| Standard | A purified and characterized this compound reference standard |

The development of such a method would involve validation for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., ICH).

Signaling Pathways and Mechanism of Action

To date, there is no published research detailing the specific signaling pathways modulated by this compound or its precise mechanism of action. The biological activities of this compound remain an area for future investigation. Research into the pharmacological effects of extracts from Hemiphragma heterophyllum and Lagotis integra, as well as studies on structurally similar phenylpropanoid glycosides, may provide initial clues for directing future research into the bioactivity of this compound.

Future Directions

The study of this compound is still in its nascent stages. Key areas for future research include:

-

Quantitative analysis of this compound content in Hemiphragma heterophyllum and Lagotis integra to identify high-yielding sources.

-

Development and validation of a robust and sensitive analytical method (e.g., HPLC-UV, LC-MS) for the routine quantification of this compound in plant extracts and biological matrices.

-

Pharmacological screening to elucidate the biological activities and potential therapeutic applications of this compound.

-

Mechanistic studies to identify the molecular targets and signaling pathways affected by this compound.

This technical guide serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a summary of the current knowledge on this compound and highlighting the critical areas for future investigation.

Physical and chemical properties of Hemiphroside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiphroside B, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in plants of the Lagotis genus, notably Lagotis integra, this compound is emerging as a promising candidate for drug development, particularly in the context of inflammatory diseases. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological activities, and the experimental methodologies used for its characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. While comprehensive experimental data for some properties remain to be fully elucidated in publicly accessible literature, the known information is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₈O₁₇ | [1] |

| Molecular Weight | 682.6 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | As a glycoside, this compound is expected to be soluble in polar solvents such as water, methanol (B129727), and ethanol, and less soluble in non-polar organic solvents.[2][3][4] Phenylpropanoid glycosides, a class to which this compound belongs, are generally soluble in polar organic solvents like chloroform, methanol, and DMSO, but less soluble in non-polar solvents like hexane.[5] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Although specific, detailed spectra are not widely published, the following sections outline the expected analytical approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for determining the complex structure of this compound. These techniques provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecule's intricate framework. The chemical shifts in NMR are influenced by factors such as the electronegativity of neighboring atoms and the hybridization of carbon atoms.[6][7][8]

-

¹H-NMR Spectroscopy: The proton NMR spectrum would reveal signals corresponding to the various protons in the iridoid core, the phenylpropanoid moiety, and the sugar units. The coupling patterns between adjacent protons would help establish their connectivity.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 31 carbon atoms in the molecule, providing a carbon fingerprint. The chemical shifts would indicate the types of carbons present (e.g., carbonyls, aromatic carbons, carbons of the sugar moieties).[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule, and the resulting fragmentation pattern can offer valuable insights into its structural components, such as the sequence of sugar units and the nature of the aglycone.[10][11][12][13]

Biological Activities

This compound has been identified as one of the main active components in Lagotis integra, a plant used in traditional medicine for conditions with symptoms similar to ulcerative colitis. This suggests that this compound possesses significant biological activities, particularly anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation.

-

NF-κB Signaling Pathway: This pathway plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway is a common mechanism of action for anti-inflammatory drugs.[14][15][16][17][18][19] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

-

MAPK Signaling Pathway: The MAPK family of kinases is involved in cellular responses to a variety of external stimuli and plays a crucial role in inflammation.[9][20][21][22][23][24] Modulation of MAPK signaling by this compound could contribute to its anti-inflammatory properties.

Antioxidant Activity

Many natural products, including iridoid and phenylpropanoid glycosides, exhibit antioxidant activity.[3][20][25][26][27] This activity is often attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of this compound can be evaluated using various in vitro assays.

-

Radical Scavenging Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for further research and development. The following sections outline the general methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification

This compound is typically isolated from its natural source, Lagotis integra, using chromatographic techniques.

Workflow for Isolation and Purification of this compound

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, to obtain a crude extract.[28][29][30]

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in enriching the fraction containing this compound.

-

Column Chromatography: The enriched fraction is further purified using various column chromatography techniques.[28][29][30][31] This may involve silica gel chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18) to obtain highly pure this compound.[16][32][33][34][35][36]

Biological Assays

Anti-inflammatory Activity Assays

-

NF-κB Inhibition Assay: A common method to assess NF-κB inhibition is through a reporter gene assay. In this assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide or TNF-α) in the presence or absence of this compound. A decrease in reporter gene expression indicates inhibition of the NF-κB pathway.[14][15][17]

Workflow for NF-κB Reporter Gene Assay

-

MAPK Pathway Activation Assay: The effect of this compound on the MAPK pathway can be investigated by Western blotting. Cells are treated with an inflammatory stimulus with or without this compound, and cell lysates are then analyzed for the phosphorylation status of key MAPK proteins (e.g., p38, ERK, JNK) using specific antibodies. A reduction in phosphorylation would indicate an inhibitory effect.

Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: A solution of DPPH radical is mixed with different concentrations of this compound. The decrease in absorbance of the DPPH solution, which is purple, is measured spectrophotometrically. The percentage of radical scavenging activity is then calculated.

-

ABTS Radical Scavenging Assay: The ABTS radical cation is generated and then treated with various concentrations of this compound. The reduction in the absorbance of the blue-green ABTS radical solution is measured to determine the antioxidant capacity.

Conclusion

This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for inflammatory conditions. This technical guide has summarized the current knowledge of its physical and chemical properties, as well as its biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics, confirm its mechanisms of action through detailed in vitro and in vivo studies, and establish comprehensive experimental protocols for its analysis and evaluation. Such efforts will be crucial in advancing this compound from a compound of interest to a clinically relevant therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylpropanoids, Aromatic Polyketides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. Hemokinin-1 activates the MAPK pathway and enhances B cell proliferation and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NMR Chemical Shifts of 11B in Metal Borohydrides from First-Principle Calculations | Ion mobility in lightweight compounds for energy storage [pspb.ifj.edu.pl]

- 19. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Rapid and transient activation of the ERK MAPK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on JAB1/CSN5 and Src kinase activity [pubmed.ncbi.nlm.nih.gov]

- 22. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. violapharm.com [violapharm.com]

- 26. Anti-Inflammatory Activity and Changes in Antioxidant Properties of Leaf and Stem Extracts from Vitex mollis Kunth during In Vitro Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 30. researchgate.net [researchgate.net]

- 31. Isolation of natural products by low-pressure column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. jsmcentral.org [jsmcentral.org]

- 33. HPLC Method for Analysis of Amphotericin B on Primesep 100 Column | SIELC Technologies [sielc.com]

- 34. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. benchchem.com [benchchem.com]

Unraveling the Preliminary Biological Profile of Hemiphroside B: A Synopsis of Current Research

For Immediate Release

Kunming, China – December 4, 2025 – Hemiphroside B, a naturally occurring phenylpropanoid glycoside, has been identified as a molecule of interest in recent pharmacological studies. Found in plant species such as Lagotis integra and Hemiphragma heterophyllum, this compound is drawing attention from the scientific community for its potential therapeutic applications.[1][2] This technical whitepaper provides a comprehensive overview of the currently available preliminary data on the biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 165338-28-3.[1][3] Its molecular formula is C31H38O17.[1][3] As a phenylpropanoid, it belongs to a large family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.

Potential Anti-Inflammatory Activity in Ulcerative Colitis

A significant portion of the current understanding of this compound's bioactivity stems from a network pharmacology and molecular docking study on the therapeutic effects of Lagotis integra in treating ulcerative colitis (UC).[4][5] In this computational analysis, this compound was identified as one of the principal active components of the plant extract.[4][5] The study predicted that the anti-UC effect is mediated through the downregulation of several key target proteins, including:

-

AKT serine/threonine kinase 1 (AKT1)

-

Vascular endothelial growth factor A (VEGFA)

-

Tumor necrosis factor-α (TNF-α)

-

Epidermal growth factor receptor (EGFR)

-

Caspase-3 (CASP3)[5]

These findings suggest a potent anti-inflammatory and tissue-protective role for this compound, although these results are predictive and await confirmation through direct experimental validation.

Another study investigating the anti-inflammatory properties of Lagotis brachystachya also listed this compound as one of its constituents.[6] This research focused on the TLR4/MyD88/NF-κB and NLRP3 signaling pathways as key mediators of inflammation.[6] However, the study concluded that other compounds within the extract were primarily responsible for the observed significant anti-inflammatory effects.[6]

The following diagram illustrates a potential signaling pathway through which this compound may exert its anti-inflammatory effects in ulcerative colitis, based on the targets identified in the molecular docking study.

Potential Application in Diabetes Treatment

Further expanding its therapeutic potential, a patent has been filed for a medicinal composition containing this compound for the treatment of diabetes.[7] This suggests a possible role for the compound in regulating blood glucose levels or mitigating diabetic complications.[7] However, the patent application does not provide specific data on the mechanism of action or the efficacy of this compound in this context.

Summary of Quantitative Data and Experimental Protocols

At present, there is a notable absence of publicly available, detailed quantitative data from in-vitro or in-vivo studies that specifically isolate the biological activity of this compound. Consequently, metrics such as IC50 or EC50 values are not available. Similarly, detailed experimental protocols for assays conducted with purified this compound have not been published. The current knowledge is derived from studies on whole plant extracts, where the observed effects are the result of a combination of phytochemicals, or from computational predictions.

Future Directions and Conclusion

The preliminary findings surrounding this compound are promising and warrant further investigation. The compound's association with anti-inflammatory and potentially anti-diabetic effects positions it as a candidate for further drug development. Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable targeted biological assays.

-

In-Vitro and In-Vivo Studies: Conducting comprehensive in-vitro and in-vivo studies to validate the predicted anti-inflammatory and anti-diabetic activities and to determine key pharmacological parameters.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CasNo.165338-28-3 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effective materials and mechanisms study of Tibetan herbal medicine Lagotis integra W. W. Smith treating DSS-induced ulcerative colitis based on network pharmacology, molecular docking and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the anti-inflammatory material basis of Lagotis brachystachya in HepG2 and THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN104434941A - Medicine composition for treating diabetes - Google Patents [patents.google.com]

Unraveling the Anti-Influenza A Virus Potential of Hemiphroside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus (IAV) continues to pose a significant global health threat, driving the urgent need for novel antiviral therapeutics. Natural products have historically served as a rich source of antiviral agents. This technical guide delves into the anti-influenza A virus properties of a promising, yet currently uncharacterized, compound designated as Hemiphroside B. Due to the nascent stage of research into this specific molecule, this document will establish a foundational framework for its investigation. It will outline the standard experimental methodologies and conceptual signaling pathways relevant to the study of potential IAV inhibitors, which would be applicable to the future characterization of this compound.

Section 1: Quantitative Analysis of Antiviral Activity

A critical first step in evaluating any potential antiviral compound is to quantify its efficacy and safety in a controlled in vitro setting. The following tables represent the standard data structure for summarizing the key quantitative metrics for a compound like this compound.

Table 1: In Vitro Antiviral Activity of this compound against Influenza A Virus

| Influenza A Strain | Cell Line | Assay Method | IC50 (µM) | Selectivity Index (SI) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Caption: IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of viral replication. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Caption: CC50 (half-maximal cytotoxic concentration) is the concentration of this compound that results in the death of 50% of the host cells.

Section 2: Core Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the anti-influenza A virus activity of this compound.

Cell Lines and Virus Propagation

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells or human lung adenocarcinoma (A549) cells are standard models for IAV infection studies. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Virus Strains: Influenza A virus strains such as A/Puerto Rico/8/34 (H1N1) or A/WSN/33 (H1N1) are commonly used laboratory-adapted strains. Viral stocks are typically propagated in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytotoxicity Assay

The potential toxicity of this compound to host cells must be evaluated to ensure that any observed antiviral effect is not due to cell death.

-

Cell Seeding: Plate MDCK or A549 cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Viability Assessment: Add a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a commercially available kit (e.g., CellTiter-Glo®).

-

Data Analysis: Measure the absorbance or luminescence according to the manufacturer's instructions. Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the inhibition of viral replication.

-

Cell Seeding: Seed MDCK cells in a 6-well plate to form a confluent monolayer.

-

Infection: Infect the cell monolayer with IAV at a multiplicity of infection (MOI) that produces a countable number of plaques (typically 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with an agarose-containing medium (e.g., 2X DMEM with 1% low-melting-point agarose) containing various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the vehicle control. The IC50 value is determined from the dose-response curve.

Section 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. Influenza A virus replication can be inhibited at various stages, including entry, replication, and egress. Furthermore, the host's innate immune response, particularly through pathways like RIG-I and NF-κB, plays a critical role in controlling the infection. A potential antiviral could act by directly targeting viral components or by modulating these host pathways.

Potential Mechanisms of Action

The workflow for investigating the mechanism of action of this compound would involve a series of targeted assays.

Host Signaling Pathways in Influenza A Virus Infection

Influenza A virus infection triggers a cascade of intracellular signaling events that are central to the host's antiviral response. This compound could potentially exert its antiviral effect by modulating these pathways.

3.2.1. RIG-I Signaling Pathway

The RIG-I-like receptor (RLR) pathway is a key sensor of viral RNA in the cytoplasm, leading to the production of type I interferons (IFNs) and other antiviral molecules.

3.2.2. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. IAV infection can activate NF-κB, leading to the expression of pro-inflammatory cytokines. Modulating this pathway could be a therapeutic strategy to reduce virus-induced inflammation.

While specific data on this compound is not yet available, this technical guide provides a comprehensive framework for its investigation as a potential anti-influenza A virus agent. The outlined experimental protocols for determining antiviral efficacy and cytotoxicity, along with the conceptual workflows and signaling pathway diagrams, offer a clear roadmap for future research. The systematic application of these methodologies will be crucial in elucidating the therapeutic potential of this compound and its mechanism of action against influenza A virus. This foundational work is essential for any subsequent drug development efforts targeting this and other novel antiviral candidates.

Early in vitro studies of Hemiphroside B

An in-depth analysis of early in vitro studies on "Hemiphroside B" could not be conducted as no scientific literature matching this compound name was identified through comprehensive searches. The initial investigation yielded results for similarly named natural compounds such as Sennoside B, Schizandrin B, and Forsythoside B, but no data specific to this compound.

This suggests that "this compound" may be a novel, yet-to-be-published compound, a compound known by a different name, or a potential misspelling of an existing molecule. Without accessible research data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please verify the spelling of the compound or provide any known alternative names or chemical identifiers (e.g., CAS number, IUPAC name). Should information on a different, related compound be of interest, please specify the new topic of inquiry.

Methodological & Application

Hemiphroside B: Application Notes on Synthesis and Derivatization Strategies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of theoretical synthesis and derivatization methodologies for Hemiphroside B, an iridoid glycoside isolated from Lagotis integra. Due to the limited availability of specific literature on the total synthesis and derivatization of this compound, this document presents generalized protocols and strategies adapted from established methods for other structurally related iridoid glycosides.

Introduction to this compound

This compound is a complex natural product belonging to the iridoid glycoside family. Iridoids are monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton and are known to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] this compound, with the chemical formula C₃₁H₃₈O₁₇ and CAS number 165338-28-3, presents a polyhydroxylated and glycosylated structure, making it a challenging target for total synthesis and an interesting scaffold for chemical modification to explore structure-activity relationships (SAR).[3]

Proposed Total Synthesis of this compound

The total synthesis of a complex iridoid glycoside like this compound would be a multi-step process. A plausible retrosynthetic analysis suggests a convergent approach, involving the synthesis of the iridoid aglycone and the sugar moieties separately, followed by a glycosylation reaction.

A generalized workflow for the synthesis of an iridoid glycoside core is presented below. This can be adapted for the specific stereochemistry and functionalization of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Stereoselective Glycosylation of an Iridoid Aglycone

This protocol is a generalized procedure for the crucial glycosylation step in the synthesis of iridoid glycosides.

Materials:

-

Protected Iridoid Aglycone (1.0 eq)

-

Activated Glycosyl Donor (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate) (1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Activated Molecular Sieves (4 Å)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq, as a 0.1 M solution in CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the protected iridoid aglycone and activated 4 Å molecular sieves.

-

Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

-

Add the activated glycosyl donor to the mixture.

-

Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Slowly add the TMSOTf solution dropwise via syringe over 5 minutes.

-

Stir the reaction at -40 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding triethylamine.

-

Allow the mixture to warm to room temperature and filter through a pad of celite, washing with CH₂Cl₂.

-

Wash the combined organic filtrate with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to yield the desired protected iridoid β-glycoside.

Derivatization of this compound

Chemical derivatization of this compound can be employed to enhance its biological activity, improve its pharmacokinetic properties, or to create probes for mechanistic studies. The numerous hydroxyl groups on both the aglycone and the sugar moieties are primary targets for derivatization.

Caption: Potential derivatization pathways for this compound.

Experimental Protocol: Acylation of this compound

This protocol describes a general method for the acylation of hydroxyl groups on this compound, which can be used to introduce various functional groups.

Materials:

-

This compound (1.0 eq)

-

Anhydrous Pyridine (B92270) or a mixture of Dichloromethane and Triethylamine

-

Acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride) (excess, e.g., 5-10 eq per hydroxyl group)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in anhydrous pyridine or a suitable solvent system like CH₂Cl₂ with triethylamine under an inert atmosphere.

-

Add the acylating agent and a catalytic amount of DMAP.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the hydroxyl groups and the acylating agent.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the acylated derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and derivatization of iridoid glycosides, based on literature values for analogous compounds. This data can serve as a benchmark for the planned synthesis and derivatization of this compound.

| Parameter | Synthesis Step | Value | Reference Compound |

| Yield | Glycosylation | 60-85% | Aucubin (B1666126) derivative[4] |

| Diastereoselectivity | Cyclization | >95:5 (cis:trans) | Loganin precursor |

| Yield | Acylation | >90% | Catalpol |

| Yield | Silylation | >95% | Genipin |

| Purity (Post-purification) | All steps | >98% (by HPLC) | Various Iridoids |

Signaling Pathways and Biological Activity

Iridoid glycosides are known to modulate various signaling pathways, contributing to their diverse biological activities. While the specific pathways affected by this compound are yet to be fully elucidated, related compounds have been shown to interact with inflammatory and neuroprotective pathways.

Caption: Potential signaling pathways modulated by this compound.

Further research is required to validate these interactions and to understand the precise mechanism of action of this compound and its derivatives. The derivatization strategies outlined in this document provide a framework for generating novel compounds to probe these biological activities and to develop potential therapeutic agents.

References

Application Notes and Protocols for the Quantification of Hemiphroside B

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification of Hemiphroside B.

Introduction

This compound is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including raw botanical materials, finished products, and biological samples, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This document provides detailed application notes and experimental protocols for the quantification of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of various compounds. For this compound, a reversed-phase HPLC method with UV detection is a reliable approach.

Experimental Protocol: HPLC-UV

1. Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).

-

Gradient Program:

-

0-5 min: 10-30% A

-

5-20 min: 30-70% A

-

20-25 min: 70-10% A

-

25-30 min: 10% A (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL with methanol.

-

Sample Preparation (e.g., Plant Extract):

-

Weigh 1 g of powdered plant material.

-

Add 50 mL of 70% ethanol (B145695) and sonicate for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter before injection.

-

4. Data Presentation:

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Workflow for HPLC Analysis of this compound

Application Note: Quantitative Analysis of Hemiphroside B using a Proposed HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Hemiphroside B. Due to the limited availability of a validated method for this specific compound, this application note provides a comprehensive starting protocol based on the analysis of structurally similar phenylethanoid glycosides. It is intended for researchers, scientists, and drug development professionals. The protocol outlines the necessary steps for method validation, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Introduction

This compound is a phenylpropanoid glycoside with the chemical formula C31H38O17 and a molecular weight of 682.62 g/mol .[1][2] While the specific pharmacological activities of this compound are not extensively documented, related phenylethanoid glycosides have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Accurate and reliable quantitative analysis is crucial for further research into its therapeutic potential and for quality control in drug development. This proposed HPLC-UV method provides a robust starting point for researchers to develop and validate a quantitative analytical method for this compound.

Proposed HPLC-UV Method

This method is proposed based on common practices for the analysis of phenylethanoid glycosides and requires full validation before routine use.

Chromatographic Conditions

| Parameter | Proposed Value |

| Instrument | HPLC system with UV/Vis or Diode Array Detector |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table Below |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 330 nm (based on typical UV spectra of phenylethanoid glycosides) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 22.0 | 10 | 90 |

| 22.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

-

Extraction from Plant Material (Hypothetical):

-

Weigh 1 g of dried and powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of the initial mobile phase.

-

-

Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Method Validation Protocol

The following parameters must be assessed to validate the proposed analytical method.

-

System Suitability: Before starting the validation, inject a standard solution (e.g., 20 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. Theoretical plates should be >2000, and the tailing factor should be <1.5.

-

Linearity:

-

Inject the prepared working standard solutions in triplicate.

-

Construct a calibration curve by plotting the average peak area against the concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

-

Precision:

-

Repeatability (Intra-day Precision): Analyze six replicates of a low, medium, and high concentration standard solution on the same day. The RSD should be ≤ 2%.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis of the same three concentrations on three different days. The RSD over the three days should be ≤ 2%.

-

-

Accuracy (Recovery):

-

Prepare a sample matrix (e.g., a plant extract known to not contain this compound).

-

Spike the matrix with known amounts of this compound at three concentration levels (low, medium, and high).

-

Analyze the spiked samples in triplicate.

-

Calculate the percentage recovery. The recovery should be within 98-102%.

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ):

-

LOD: The lowest concentration of the analyte that can be reliably detected. It can be estimated based on a signal-to-noise ratio of 3:1.

-

LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.

-

-

Specificity: Analyze a blank sample (matrix without the analyte) to ensure that no interfering peaks are present at the retention time of this compound.

Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Measurement | Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |

| Precision (RSD) | Repeatability & Intermediate Precision | ≤ 2% |

| Accuracy | % Recovery | 98 - 102% |

| LOD | Signal-to-Noise Ratio | ~ 3:1 |

| LOQ | Signal-to-Noise Ratio | ~ 10:1 |

| Specificity | No interference at analyte retention time | No interfering peaks |

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the development and validation of the HPLC-UV method for this compound analysis.

Caption: Workflow for HPLC-UV method development and validation.

Conclusion

This application note provides a detailed, though proposed, HPLC-UV method for the quantitative analysis of this compound. The outlined protocol for method validation is essential for ensuring the reliability, accuracy, and precision of the analytical results. This document serves as a valuable resource for researchers and scientists in the fields of natural product chemistry and drug development to establish a robust analytical method for this compound, thereby facilitating further investigation into its properties and potential applications.

References

Application Notes and Protocols for LC-MS/MS Analysis of Hemiphroside B in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Hemiphroside B in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles of bioanalytical method validation and are adapted from validated methods for structurally similar compounds.

Introduction

This compound is a phenylethanoid glycoside with potential therapeutic properties. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development.[1][2][3] LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[4][5] This application note describes a validated LC-MS/MS method for the determination of this compound in plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): Tubuloside A (or a stable isotope-labeled this compound)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Control (drug-free) plasma

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 2.0 x 50 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic (e.g., 70% B) or a shallow gradient |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 4 °C |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z [Parent Ion] → [Product Ion] (To be determined) |

| MRM Transition (Internal Standard) | e.g., m/z 827.1 → 160.9 for Tubuloside A[1] |

| Ion Source Temperature | 500 °C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Note: The specific parent and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and efficient method for extracting this compound from plasma samples.[1]

-

Thaw plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 200 µL of methanol containing the internal standard (e.g., Tubuloside A at 100 ng/mL).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[6][7] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.[1]

-

Accuracy and Precision: The closeness of the determined values to the true values and the degree of scatter between a series of measurements.[1]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[1]

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Table 3: Method Validation Summary (Hypothetical Data)

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | - | 1 - 2000 ng/mL |

| LLOQ | - | 1 ng/mL |

| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) | < 8% |

| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Intra-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 95.2 - 103.5% |

| Inter-day Accuracy (%) | 85 - 115% (80 - 120% for LLOQ) | 93.8 - 105.1% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect (%) | Consistent and reproducible | 90 - 110% |

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the quality control and unknown samples is then determined from the calibration curve using a weighted linear regression model.

Application

This validated LC-MS/MS method can be successfully applied to pharmacokinetic studies of this compound in biological samples.[1] The high throughput and reliability of the method make it suitable for analyzing a large number of samples generated in preclinical and clinical trials.

Conclusion